An In-depth Technical Guide to 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a quaternary carbon center on a cyclopentane ring with both a carboxylic acid and an ester group, offers significant potential for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols and mechanisms, spectroscopic characterization, and its applications, particularly in the realm of medicinal chemistry and drug discovery.
Introduction
The cyclopentane ring is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a favored scaffold in drug design. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid, with its geminal ester and carboxylic acid functionalities, provides a strategic starting point for the synthesis of highly substituted cyclopentane derivatives. The differential reactivity of the two carboxyl groups allows for selective transformations, enabling the introduction of diverse functional groups and the extension of molecular complexity. This guide aims to be an essential resource for researchers leveraging this compound in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The properties of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.2 g/mol | [2] |
| CAS Number | 54378-87-9 | [1] |
| Appearance | Clear oil | [3] |
| Boiling Point | 294.1 ± 23.0 °C at 760 mmHg (Predicted) | [4] |
| pKa | Not experimentally determined. Expected to be in the range of typical carboxylic acids (~4-5). | |
| Solubility | Soluble in many organic solvents such as ethanol, ethyl acetate, and dichloromethane. |
Synthesis and Mechanism
The most common and efficient method for the preparation of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is the selective mono-hydrolysis of the corresponding diester, diethyl cyclopentane-1,1-dicarboxylate.
Synthetic Protocol: Selective Mono-hydrolysis
This protocol is adapted from established laboratory procedures.[3]
Materials:
-
Diethyl 1,1-cyclopentanedicarboxylate
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Concentrated hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
Dissolve diethyl 1,1-cyclopentanedicarboxylate (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of potassium hydroxide (1.0 eq) in ethanol.
-
Add the KOH solution dropwise to the diester solution over a period of 30 minutes at room temperature.
-
Stir the resulting mixture at room temperature for 96 hours.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the aqueous layer and acidify it to a low pH with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a clear oil.
Reaction Mechanism
The selective hydrolysis of one of the two sterically equivalent ester groups is a nuanced process. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks one of the electrophilic carbonyl carbons of the diester, forming a tetrahedral intermediate. The departure of the ethoxide leaving group yields the carboxylate salt. The key to achieving mono-hydrolysis lies in the careful control of stoichiometry, using only one equivalent of the base. Once the first ester is hydrolyzed to the carboxylate anion, the negative charge deactivates the molecule towards further nucleophilic attack by the hydroxide ion, thus favoring the formation of the mono-acid. It has been hypothesized that in aqueous media, the formation of micellar aggregates, where the hydrophilic carboxylate anion is oriented outwards and the hydrophobic ester group is shielded within the aggregate, can also contribute to the selectivity of the mono-hydrolysis.[5][6][7]
Caption: Workflow for the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.
Spectroscopic Characterization
While specific experimental spectra for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid are not widely published, its structure allows for the prediction of its key spectroscopic features based on the known chemical shifts and absorption frequencies of its constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
-
-COOH: A broad singlet at a downfield chemical shift, typically between 10-13 ppm.
-
-OCH₂CH₃: A quartet around 4.1-4.2 ppm (2H) and a triplet around 1.2-1.3 ppm (3H).
-
Cyclopentane protons: A series of multiplets in the range of 1.6-2.5 ppm (8H).
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to exhibit signals for all nine carbon atoms:
-
-COOH: A signal in the range of 175-185 ppm.
-
-COOCH₂CH₃: A signal around 170-175 ppm.
-
Quaternary Carbon: The C1 of the cyclopentane ring will appear as a singlet, likely around 50-60 ppm.
-
-OCH₂CH₃: A signal for the methylene carbon around 60-62 ppm and a signal for the methyl carbon around 14 ppm.
-
Cyclopentane Carbons: Signals for the four methylene carbons of the cyclopentane ring, likely in the range of 25-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of two carbonyl stretching vibrations and a broad hydroxyl stretch:
-
O-H stretch (carboxylic acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹.[8][9][10]
-
C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.[8][9][10]
-
C-O stretch: Absorptions in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 186. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the carboxylic acid group (-COOH, m/z = 45), and cleavage of the cyclopentane ring.[11][12]
Applications in Synthesis and Drug Discovery
1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a valuable intermediate in organic synthesis due to the orthogonal reactivity of its two carboxyl functionalities. The carboxylic acid can be readily converted into an amide, acid chloride, or another ester, while the ethyl ester can be selectively hydrolyzed or reduced.
As a Versatile Synthetic Building Block
The ability to selectively functionalize either the carboxylic acid or the ester group makes this molecule a powerful tool for building molecular complexity. For instance, the carboxylic acid can be coupled with an amine to form an amide, and the ester can then be hydrolyzed to a new carboxylic acid, which can undergo further transformations. This stepwise approach allows for the controlled and predictable synthesis of highly substituted cyclopentane derivatives.
Caption: Diverse synthetic transformations of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.
Relevance in Drug Discovery
The cyclopentane scaffold is a key component of many biologically active molecules. The ability to introduce substituents at the C1 position with control over functionality is highly desirable in medicinal chemistry. Cyclopentane carboxylic acid derivatives have been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a target for the treatment of pain. Furthermore, the cyclopentane-1,2-dione moiety has been explored as a bioisostere for the carboxylic acid functional group in drug design.[13][14] While direct applications of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid in marketed drugs are not readily found, its potential as a precursor to such compounds is significant.
Safety and Handling
1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is classified as an irritant.[15] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15]
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors or mists.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Keep away from strong oxidizing agents and strong bases.
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a highly functionalized and synthetically versatile building block. Its straightforward synthesis and the orthogonal reactivity of its ester and carboxylic acid groups make it an attractive starting material for the creation of complex cyclopentane-containing molecules. For researchers and scientists in both academia and industry, particularly those engaged in drug discovery and development, a solid understanding of the properties and reactivity of this compound can unlock new synthetic pathways and facilitate the design of novel molecular entities.
References
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- Shi, J., & Niwayama, S. Micellar Mechanisms for Desymmetrization Reactions in Aqueous Media. The Journal of Organic Chemistry. 2023, 88(20), 14693–14700.
- Niwayama, S. Non-Enzymatic Desymmetrization Reactions in Aqueous Media. Symmetry. 2021, 13(4), 720.
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